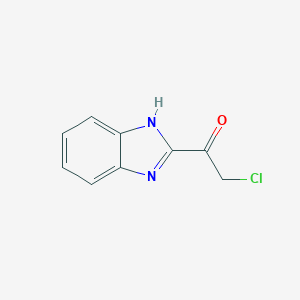

1-(1H-benzimidazol-2-yl)-2-chloroethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

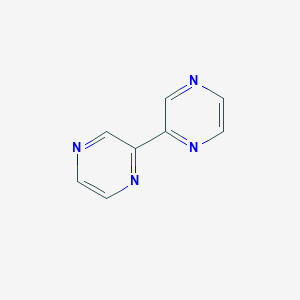

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .

Molecular Structure Analysis

Benzimidazole consists of a fused two-ring system, which includes a benzene ring and an imidazole ring . The presence of nitrogen in the five-membered imidazole ring is a key feature of benzimidazole .Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions, largely depending on their substitution patterns . They are known to exhibit anti-inflammatory effects by interacting with various receptors and proteins .Physical and Chemical Properties Analysis

Benzimidazole is a white crystal . The physical and chemical properties of benzimidazole derivatives can vary significantly depending on their substitution patterns .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Benzimidazole derivatives, including those related to 1-(1H-Benzimidazol-2-yl)-2-chloroethanone, have been synthesized and tested for their anticancer properties. The synthesis of new benzimidazole–thiazole derivatives and their evaluation against cancer cell lines like HepG2 and PC12 have shown promising anticancer activity. Compounds synthesized through reactions involving chloroacetyl chloride demonstrated significant cytotoxic effects against these cell lines, highlighting their potential as anticancer agents (Nofal et al., 2014). Additionally, the synthesis of 1,2‐disubstituted benzimidazole derivatives and their selective anticancer activity against MCF-7 and C6 cell lines further underscore the importance of such compounds in cancer research (Yurttaş et al., 2013).

Inhibitory Properties

1H-Benzimidazole derivatives have been evaluated for their inhibitory effects on mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and cell division. This study synthesized and tested several 1H-benzimidazole derivatives, finding that compounds like 5-methyl-4-(1H-benzimidazole-2-yl)phenol exhibited potent topoisomerase I inhibition, suggesting potential therapeutic applications in cancer treatment (Alpan et al., 2007).

Chemical and Physical Properties

The chemical and physical properties of benzimidazole derivatives, including their synthesis, characterization, and applications as corrosion inhibitors, have been extensively studied. For example, new heterocyclic benzimidazole derivatives have been synthesized and characterized, showing significant inhibitory properties for carbon steel corrosion in acidic environments. This research not only highlights the chemical versatility of these compounds but also their potential industrial applications (Rouifi et al., 2020).

Wirkmechanismus

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular activity being exhibited.

Mode of Action

Benzimidazole derivatives have been found to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This mechanism is particularly relevant to the anticancer activity of benzimidazole derivatives .

Biochemical Pathways

Benzimidazole derivatives have been found to induce oxidative stress in parasitic infections . They also have antioxidant properties, reacting with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .

Pharmacokinetics

It is known that after repeated administration, the detoxification and elimination of benzimidazole and its metabolites occur more rapidly in rats than in mice .

Result of Action

Benzimidazole derivatives have been found to have a broad-spectrum of pharmacological properties . For instance, they have shown anticancer activity against HEPG2 (human liver carcinoma cell line) and PC12 (pheochromocytoma of the rat adrenal medulla) cells .

Action Environment

It is known that benzimidazole derivatives have shown effectiveness in various environments, including in the treatment of parasitic infections .

Safety and Hazards

Zukünftige Richtungen

Benzimidazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and designing and developing potential drugs to target inflammation-promoting enzymes .

Biochemische Analyse

Cellular Effects

Some studies have shown that benzimidazole derivatives can have antiparasitic and antioxidant activity . These compounds were found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin

Molecular Mechanism

It’s known that benzimidazole derivatives can react with various free radicals

Eigenschaften

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDLRXMKBSHPAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

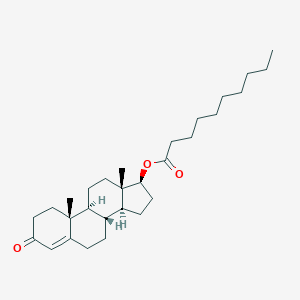

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

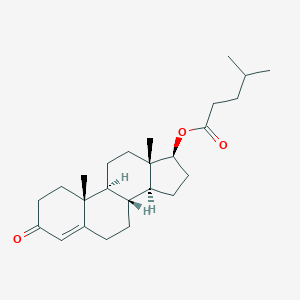

![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)

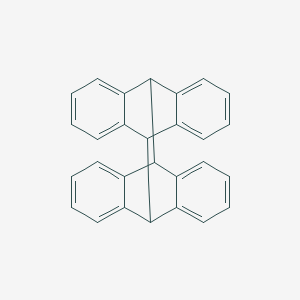

![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)

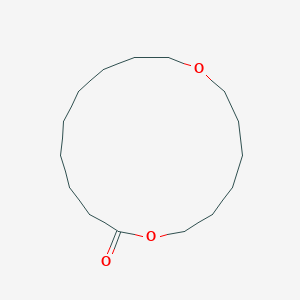

![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)

![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)